molecular formula C9H19NO2 B13186112 3-(1-Aminobutan-2-yl)oxan-3-ol

3-(1-Aminobutan-2-yl)oxan-3-ol

Cat. No.: B13186112
M. Wt: 173.25 g/mol
InChI Key: YLEPOZOCPJISMY-UHFFFAOYSA-N
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Description

3-(1-Aminobutan-2-yl)oxan-3-ol is a chemical compound with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an oxane ring and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutan-2-yl)oxan-3-ol can be achieved through various methods. One common approach involves the reduction of ®-3-aminobutanoic acid using sodium aluminum hydride. This method provides isolated yields ranging from 61-67% with purity ranging from 96-99% . Another method involves the enzymatic process, where 4-hydroxybutan-2-one is treated with a transaminase enzyme to produce enantiomerically pure ®-3-aminobutan-1-ol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield, as well as cost considerations.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutan-2-yl)oxan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are common reducing agents.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-3-one derivatives, while reduction may produce various alcohols.

Scientific Research Applications

3-(1-Aminobutan-2-yl)oxan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Aminobutan-2-yl)oxan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in the activity of these enzymes and receptors, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Aminobutan-2-yl)oxan-2-ol
  • 3-(1-Aminobutan-2-yl)oxan-4-ol
  • 3-(1-Aminobutan-2-yl)oxan-5-ol

Uniqueness

3-(1-Aminobutan-2-yl)oxan-3-ol is unique due to its specific structure, which includes an oxane ring and an amino group at the 1-position of the butan-2-yl chain. This structure allows it to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3-(1-aminobutan-2-yl)oxan-3-ol

InChI

InChI=1S/C9H19NO2/c1-2-8(6-10)9(11)4-3-5-12-7-9/h8,11H,2-7,10H2,1H3

InChI Key

YLEPOZOCPJISMY-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCCOC1)O

Origin of Product

United States

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